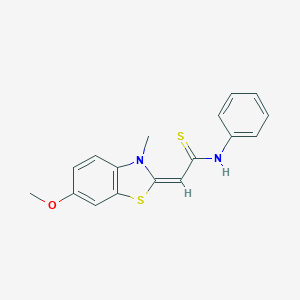
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide, also known as MMB-CHMINACA, is a synthetic cannabinoid that is structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). MMB-CHMINACA is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of THC in the brain and body. This compound has gained attention in the scientific community due to its potential as a research tool for investigating the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the brain and body. When these receptors are activated, they modulate various physiological processes, including pain perception, appetite regulation, and immune function. 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been shown to produce similar effects to THC, but with greater potency and duration of action.
Biochemical and physiological effects:
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been shown to produce a range of biochemical and physiological effects, including increased appetite, altered pain perception, and changes in immune function. This compound has also been shown to produce psychoactive effects similar to THC, including euphoria, relaxation, and altered perception of time and space.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide in laboratory experiments is its potency and duration of action, which allows researchers to study the effects of synthetic cannabinoids on the brain and body with greater precision and accuracy. However, one of the limitations of using this compound is its potential for abuse and dependence, which may limit its usefulness as a research tool in certain settings.
Future Directions
There are several areas of future research that could be explored using 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide, including the development of new therapeutic agents for the treatment of various medical conditions, the investigation of the role of the endocannabinoid system in various physiological processes, and the development of new synthetic cannabinoids with improved safety and efficacy profiles. Additionally, further research is needed to fully understand the long-term effects of synthetic cannabinoids on the brain and body, and to develop effective strategies for preventing and treating synthetic cannabinoid abuse and dependence.
Synthesis Methods
The synthesis of 2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide involves the condensation of 2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)malononitrile with N-phenylethanethioamide in the presence of a base catalyst. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological processes, including pain perception, appetite regulation, and immune function. This compound has also been used to study the effects of synthetic cannabinoids on the brain and body, and to develop new therapeutic agents for the treatment of various medical conditions.
properties
CAS RN |
19201-39-9 |
|---|---|
Product Name |
2-(6-Methoxy-3-methyl-2(3H)-benzothiazolylidene)-N-phenylethanethioamide |
Molecular Formula |
C17H16N2OS2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-N-phenylethanethioamide |
InChI |
InChI=1S/C17H16N2OS2/c1-19-14-9-8-13(20-2)10-15(14)22-17(19)11-16(21)18-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,18,21) |
InChI Key |
DOWNCJYKXRRKRN-GZTJUZNOSA-N |
Isomeric SMILES |
CN\1C2=C(C=C(C=C2)OC)S/C1=C/C(=S)NC3=CC=CC=C3 |
SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=CC(=S)NC3=CC=CC=C3 |
Other CAS RN |
19201-39-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



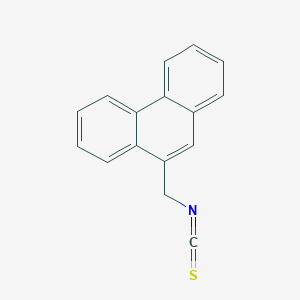
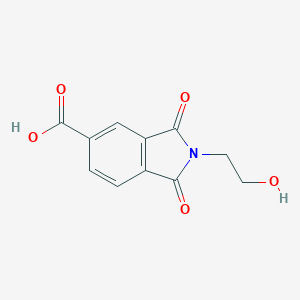
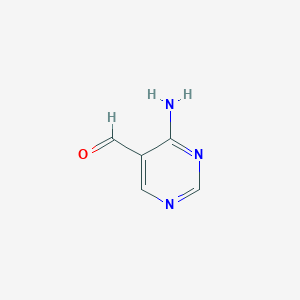
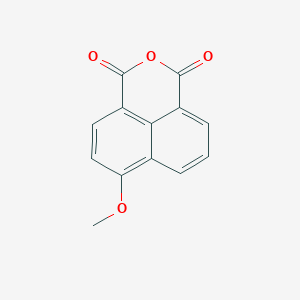





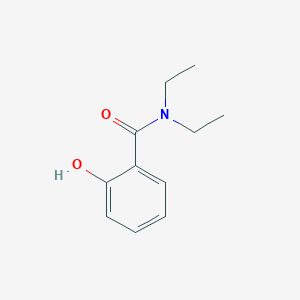

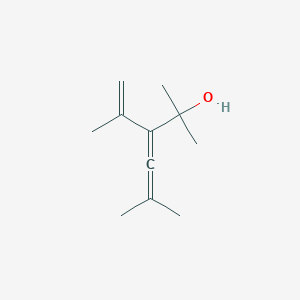
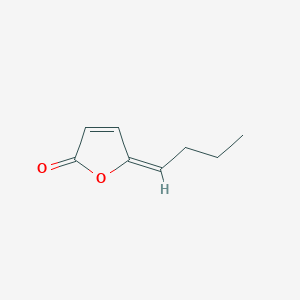
![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)